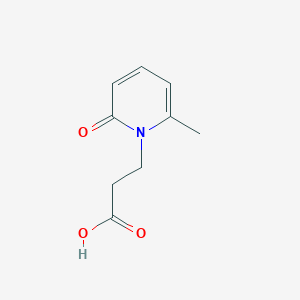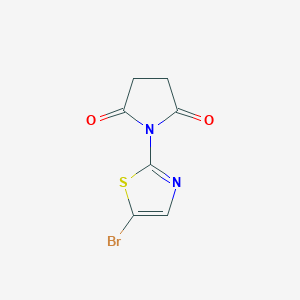
3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride
Vue d'ensemble
Description
The compound “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” is a quinoline derivative. Quinolines are a class of organic compounds with a heterocyclic structure, containing a benzene ring fused to a pyridine ring . They are widely used in medicinal chemistry due to their pharmacological properties .
Molecular Structure Analysis
The molecular structure of a compound like “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would likely involve a quinoline core, with an aminoethyl group at the 3-position and a methoxy group at the 7-position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the substituents present . These can include electrophilic and nucleophilic substitutions, reductions, and oxidations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would depend on its specific structure . These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Applications De Recherche Scientifique
Neurotransmitter Research
3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride: is structurally related to serotonin, a neurotransmitter that plays a crucial role in mood, anxiety, and happiness. Due to its structural similarity, this compound can be used to study serotonin receptor agonist activity in various biochemical processes . It can help in understanding the binding affinity and action mechanism of serotonin on its receptors, which is vital for developing treatments for psychiatric disorders.
Mécanisme D'action
The mechanism of action of a compound like “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would depend on its specific biological targets . Quinoline derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .
Safety and Hazards
The safety and hazards associated with a compound like “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would depend on its specific properties . It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .
Orientations Futures
The future directions for research on “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would likely involve further exploration of its biological activities and potential therapeutic applications . This could include in vitro and in vivo studies to determine its mechanism of action, toxicity, and efficacy .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-7-methoxy-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-10-3-2-8-6-9(4-5-13)12(15)14-11(8)7-10;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHAVBHFPZUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1522530.png)



![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)
![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)

![1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B1522543.png)

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)

![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)